Product packaging for 2,2',7-Tribromo-9,9'-spirobi[fluorene](Cat. No.:CAS No. 171408-77-8)

2,2',7-Tribromo-9,9'-spirobi[fluorene]

Cat. No.: B1646493
CAS No.: 171408-77-8
M. Wt: 553.1 g/mol
InChI Key: QFUDENSTNNSGFG-UHFFFAOYSA-N
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Description

2,2',7-Tribromo-9,9'-spirobi[fluorene] (CAS RN: 171408-77-8) is a high-purity, brominated organic compound characterized by its spirobifluorene core, which provides a rigid three-dimensional structure. This compound serves as a versatile and critical synthetic intermediate, particularly in the development of advanced organic electronic materials . Its specific bromination pattern at the 2, 2', and 7 positions makes it a fundamental building block for constructing semiconducting polymers and small molecules for highly efficient Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells . The spirobifluorene core is renowned for conferring excellent thermal stability and facilitating the formation of stable amorphous films, which are essential properties for the performance and longevity of optoelectronic devices . The product is supplied with a purity of >98.0%,

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H13Br3 B1646493 2,2',7-Tribromo-9,9'-spirobi[fluorene] CAS No. 171408-77-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2',7'-tribromo-9,9'-spirobi[fluorene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H13Br3/c26-14-5-8-18-17-3-1-2-4-21(17)25(22(18)11-14)23-12-15(27)6-9-19(23)20-10-7-16(28)13-24(20)25/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUDENSTNNSGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)Br)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H13Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 2,2 ,7 Tribromo 9,9 Spirobi Fluorene

Established Synthetic Routes to Brominated Spirobifluorene Scaffolds

The synthesis of brominated spirobifluorenes can be approached through various established chemical transformations. These methods primarily involve the direct bromination of the parent 9,9'-spirobifluorene or the construction of the spirocyclic core from brominated precursors.

Regioselective Bromination Techniques of 9,9'-Spirobifluorene

The direct bromination of 9,9'-spirobifluorene is a common method to introduce bromine atoms onto the aromatic rings. However, controlling the regioselectivity to obtain a specific isomer like the 2,2',7-tribromo derivative can be challenging. The positions 2, 2', 7, and 7' are the most susceptible to electrophilic attack.

The reaction of 9,9'-spirobifluorene (SBF) with bromine in the presence of a Lewis acid catalyst such as iron(III) chloride can lead to the formation of 2,2',7,7'-tetrabromo-9,9'-spirobifluorene (B142893). A study on the oxy-bromination of SBF using sodium bromide and hydrogen peroxide as the oxidant in a biphasic system with 1,2-dichloroethane (B1671644) and sulfuric acid also yielded the tetrabrominated product with high selectivity and yield. nih.gov

Controlling the stoichiometry of the brominating agent is a potential strategy to achieve lower degrees of bromination. However, this often leads to a mixture of products with varying numbers of bromine substituents, making the isolation of a specific tribromo-isomer difficult.

Grignard Reagent-Mediated Syntheses for Spirobifluorene Precursors

A more controlled approach to synthesizing specifically substituted brominated spirobifluorenes involves the use of Grignard reagents. This method typically involves the reaction of a substituted fluorenone with a Grignard reagent derived from a substituted biphenyl (B1667301).

For instance, 2,7-dibromo-9,9′-spirobifluorene can be prepared from 2,7-dibromo-9-fluorenone (B76252) by reacting it with the Grignard reagent of 2-bromobiphenyl. ossila.comchemicalbook.com A Chinese patent (CN103333204A) details a similar Grignard-based synthesis for 2-bromo- and 2,7-dibromo-9,9'-spirobifluorene (B70725). google.com This patent describes the reaction of o-bromohalobenzene with phenylmagnesium bromide to form a biphenyl Grignard reagent, which then reacts with a bromofluorenone. The resulting alcohol intermediate is then cyclized under acidic conditions to yield the spirobifluorene.

ReactantsProductYieldReference
o-bromochlorobenzene, phenylmagnesium bromide, 2-bromofluorenone2-bromo-9,9'-spirobifluorene78.2%CN103333204A
o-bromochlorobenzene, phenylmagnesium bromide, 2,7-dibromofluorenone2,7-dibromo-9,9'-spirobifluorene76.2%CN103333204A

This modular approach allows for the specific placement of bromine atoms by choosing appropriately substituted starting materials.

Palladium-Catalyzed Coupling Reactions in Spirobifluorene Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of complex organic molecules, including spirobifluorene derivatives. These reactions can be employed to form the biaryl linkages necessary for the spiro core or to introduce functional groups at specific positions.

While direct palladium-catalyzed C-H bromination of spirobifluorene is not extensively reported, palladium-catalyzed coupling reactions are crucial for synthesizing the necessary precursors. For example, Suzuki or Stille coupling reactions can be used to create substituted biphenyls, which can then be used in Grignard-based syntheses.

More advanced methods involve the direct, metal-free, acid-promoted dehydrative coupling of biaryls and fluorenones to form spirobifluorenes. This approach avoids the need for pre-halogenated or metalated starting materials.

Targeted Synthesis of 2,2',7-Tribromo-9,9'-spirobi[fluorene]

Optimization of Reaction Conditions and Yields for Selective Tribromination

Achieving selective tribromination of 9,9'-spirobifluorene through direct electrophilic bromination would require meticulous control over reaction conditions. This would likely involve using a specific brominating agent in a carefully controlled stoichiometry, at a low temperature, and potentially with a specific solvent system to influence the regioselectivity. However, obtaining a single isomer in high yield through this method is expected to be challenging due to the similar reactivity of the 2, 2', 7, and 7' positions.

A more promising approach would be a stepwise synthesis. For example, one could start with the known 2,7-dibromo-9,9'-spirobifluorene and attempt a selective monobromination of the unsubstituted fluorene (B118485) ring. The directing effects of the existing bromine atoms and the spiro-center would need to be carefully considered.

Exploration of Alternative Synthetic Pathways for 2,2',7-Tribromo-9,9'-spirobi[fluorene]

An alternative and likely more successful pathway to 2,2',7-Tribromo-9,9'-spirobi[fluorene] would involve a convergent synthesis using the Grignard reaction. This could be achieved by reacting a dibrominated fluorenone with a monobrominated biphenyl Grignard reagent, or vice versa.

Two potential convergent strategies are proposed:

Strategy A:

Synthesis of 2,7-dibromo-9-fluorenone: This can be achieved through the oxidation of commercially available 2,7-dibromofluorene.

Synthesis of 2'-bromo-[1,1'-biphenyl]-2-ylmagnesium bromide: This Grignard reagent can be prepared from 2-bromo-2'-halobiphenyl.

Grignard Reaction and Cyclization: The reaction of 2,7-dibromo-9-fluorenone with the prepared Grignard reagent, followed by acid-catalyzed cyclization of the resulting tertiary alcohol, would yield the target 2,2',7-Tribromo-9,9'-spirobi[fluorene].

Strategy B:

Synthesis of 2-bromo-9-fluorenone (B123733): This can be prepared by oxidation of 2-bromofluorene.

Synthesis of 2',7'-dibromo-[1,1'-biphenyl]-2-ylmagnesium bromide: This would require the synthesis of a 2,2'-dihalo-x-bromobiphenyl precursor.

Grignard Reaction and Cyclization: The reaction of 2-bromo-9-fluorenone with this dibrominated Grignard reagent, followed by cyclization, would also lead to the desired product.

The success of these strategies would depend on the availability and synthesis of the appropriately substituted precursors.

Advanced Functionalization Strategies for 2,2',7-Tribromo-9,9'-spirobi[fluorene] Derivatives

The three bromine atoms on the 2,2',7-positions of the spirobifluorene core are not chemically equivalent, offering the potential for regioselective functionalization. This allows for the precise tuning of the resulting molecule's properties.

Suzuki Cross-Coupling Reactions for Peripheral Modification

The Suzuki cross-coupling reaction is a powerful and widely employed method for forming carbon-carbon bonds, and it is particularly well-suited for the peripheral modification of brominated aromatic compounds like 2,2',7-Tribromo-9,9'-spirobi[fluorene]. This reaction allows for the introduction of a wide array of aryl and vinyl substituents, thereby enabling the fine-tuning of the electronic properties, solubility, and solid-state packing of the spirobifluorene core.

In a typical Suzuki coupling reaction, the brominated spirobifluorene is reacted with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity. For spirobifluorene systems, catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with various phosphine (B1218219) ligands are commonly used.

While specific research on the Suzuki coupling of 2,2',7-Tribromo-9,9'-spirobi[fluorene] is not extensively detailed in the literature, the reactivity of the bromine atoms is expected to be influenced by their positions. The bromine at the 7-position may exhibit different reactivity compared to those at the 2 and 2'-positions due to the asymmetric nature of the substitution pattern. This differential reactivity could potentially be exploited for sequential or selective functionalization.

Below is an illustrative table of typical conditions used for Suzuki cross-coupling reactions on related brominated fluorene and spirobifluorene compounds, which could be adapted for 2,2',7-Tribromo-9,9'-spirobi[fluorene].

CatalystLigandBaseSolventTemperature (°C)Typical Substrates
Pd(PPh₃)₄-K₂CO₃Toluene/Water80-110Arylboronic acids
Pd(OAc)₂SPhosK₃PO₄Dioxane/Water90-120Heteroarylboronic acids
Pd₂(dba)₃XPhosCs₂CO₃THF60-80Vinylboronic acids

This table is illustrative and based on general knowledge of Suzuki reactions on similar substrates. Actual conditions for 2,2',7-Tribromo-9,9'-spirobi[fluorene] would require experimental optimization.

Donor-Acceptor Functionalization Approaches

The construction of donor-acceptor (D-A) architectures is a cornerstone of modern organic electronics, enabling the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The 2,2',7-Tribromo-9,9'-spirobi[fluorene] scaffold provides a unique three-dimensional platform for creating sophisticated D-A systems.

By strategically replacing the bromine atoms with electron-donating or electron-accepting moieties, the intramolecular charge transfer (ICT) characteristics of the molecule can be precisely controlled. For instance, strong electron-donating groups like diarylamines can be introduced via Buchwald-Hartwig amination, while electron-accepting groups such as cyano, pyridine, or benzothiadiazole units can be installed using various cross-coupling methodologies.

The non-coplanar nature of the spirobifluorene core can be advantageous in D-A molecules by disrupting intermolecular aggregation, which often leads to quenching of fluorescence in the solid state. The tribrominated starting material allows for the synthesis of molecules with multiple D-A axes, potentially leading to complex photophysical behaviors. For example, one could envision a molecule with two donor groups at the 2,2'-positions and an acceptor group at the 7-position, or vice versa.

The following table provides examples of donor and acceptor groups that can be incorporated into spirobifluorene frameworks.

Functional Group TypeExamplesTypical Introduction Method
Electron Donors Diphenylamine, Carbazole, Phenothiazine (B1677639)Buchwald-Hartwig Amination
Methoxy, Alkylthio groupsNucleophilic Substitution
Electron Acceptors Pyridine, Pyrimidine, TriazineSuzuki or Stille Coupling
Benzothiadiazole, DiketopyrrolopyrroleSuzuki or Stille Coupling
Cyano groupRosenmund-von Braun Reaction

Introduction of Asymmetric Substitution Patterns for Tailored Properties

The C₂ symmetry of the 9,9'-spirobi[fluorene] core makes it a chiral scaffold. The introduction of three bromine atoms at the 2,2',7-positions breaks this symmetry, leading to a chiral molecule that exists as a pair of enantiomers. Further functionalization of these bromine atoms can lead to a wide range of chiral derivatives with unique chiroptical properties, such as circularly polarized luminescence (CPL).

The synthesis of enantiomerically pure spirobifluorene derivatives is a significant challenge but offers access to materials with highly specific functionalities. Asymmetric synthesis or chiral resolution of intermediates can be employed to obtain single enantiomers. Subsequent functionalization of the tribrominated chiral scaffold allows for the creation of materials where the three-dimensional arrangement of functional groups is precisely controlled.

For instance, the introduction of different substituents at the 2, 2', and 7-positions would result in a molecule with a highly asymmetric electronic distribution. This can be particularly useful in applications such as chiral sensing or as emitters in 3D displays. The differential reactivity of the C-Br bonds could be a key strategy to achieve such regioselective and asymmetric functionalization.

Polymerization Techniques Utilizing Brominated Spirobifluorene Monomers (e.g., Yamamoto Polymerization)

Brominated spirobifluorene derivatives are excellent monomers for the synthesis of conjugated polymers. The rigid and contorted structure of the spirobifluorene unit is effective at disrupting polymer chain packing, leading to amorphous materials with high glass transition temperatures and good solubility.

Yamamoto polymerization is a particularly effective method for the homopolymerization of dibrominated and polybrominated aromatic compounds. This nickel-catalyzed coupling reaction proceeds via a dehalogenative mechanism to form carbon-carbon bonds between the monomer units. For a monomer like 2,2',7-Tribromo-9,9'-spirobi[fluorene], Yamamoto polymerization would be expected to produce a cross-linked or hyperbranched polymer network due to the presence of more than two reactive sites per monomer. Such network polymers can exhibit high thermal stability and microporosity.

Alternatively, if the reactivity of the bromine atoms can be controlled, it might be possible to achieve linear polymerization by selectively reacting two of the three bromine atoms. Another approach is to first functionalize one of the bromine positions and then use the resulting dibromo-monomer in a subsequent polymerization.

The properties of the resulting polymers are highly dependent on the monomer structure and the polymerization conditions. The following table summarizes key aspects of Yamamoto polymerization for creating spirobifluorene-based polymers.

ParameterDescription
Catalyst Typically Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel(0))
Ligand Bipyridine or other nitrogen-based ligands
Solvent Anhydrous solvents such as THF or DMF
Temperature Typically elevated temperatures (60-100 °C)
Resulting Polymer For 2,2',7-Tribromo-9,9'-spirobi[fluorene], a cross-linked or hyperbranched polymer is expected.

Structural Characterization and Analysis of 2,2 ,7 Tribromo 9,9 Spirobi Fluorene and Its Derivatives

Spectroscopic Characterization Techniques

A suite of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of 2,2',7-Tribromo-9,9'-spirobi[fluorene]. These methods provide detailed information about the molecular framework, connectivity of atoms, and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 2,2',7-Tribromo-9,9'-spirobi[fluorene], both ¹H and ¹³C NMR spectroscopy would be employed to confirm its complex aromatic structure.

While specific spectral data for 2,2',7-Tribromo-9,9'-spirobi[fluorene] is not widely published in readily accessible literature, the expected spectra can be inferred from the analysis of closely related spirobifluorene derivatives. lookchem.comsigmaaldrich.comsemanticscholar.org The ¹H NMR spectrum would exhibit a complex series of multiplets in the aromatic region (typically between 7.0 and 8.0 ppm), corresponding to the various protons on the two fluorene (B118485) units. The integration of these signals would correspond to the 13 protons present in the molecule. The asymmetry introduced by the tribromo substitution pattern would result in a unique and complex splitting pattern for each proton.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For spirobifluorene derivatives, the characteristic signal for the central spiro-carbon (C9) is typically observed around 66 ppm. ossila.com The remaining aromatic carbons would appear in the range of 120-155 ppm. The carbons directly bonded to bromine atoms would show a downfield shift compared to their unsubstituted counterparts. The number of distinct carbon signals would reflect the molecule's asymmetry.

A commercial supplier of 2,2',7-Tribromo-9,9'-spirobi[fluorene] confirms that the NMR data of their product conforms to the expected structure. tcichemicals.commyskinrecipes.com

Table 1: Expected ¹H and ¹³C NMR Data for 2,2',7-Tribromo-9,9'-spirobi[fluorene] (Note: This table is illustrative and based on typical chemical shifts for similar compounds, as specific published data is not available.)

Technique Expected Chemical Shift (δ) Range (ppm) Key Features
¹H NMR 7.0 - 8.0 Complex multiplets corresponding to 13 aromatic protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. For 2,2',7-Tribromo-9,9'-spirobi[fluorene] (C₂₅H₁₃Br₃), the molecular weight is 553.09 g/mol . alfachemch.commyskinrecipes.com

In a mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight. A characteristic feature would be the isotopic pattern of the molecular ion peak, which would show a distinctive distribution due to the presence of three bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). This isotopic signature provides a definitive confirmation of the number of bromine atoms in the molecule. Fragmentation patterns would likely involve the loss of bromine atoms and potentially the cleavage of the spiro-core, providing further structural confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of 2,2',7-Tribromo-9,9'-spirobi[fluorene] and for separating it from any isomers or impurities. Given its intended use in high-performance electronic devices, a high degree of purity is crucial.

Commercial suppliers of 2,2',7-Tribromo-9,9'-spirobi[fluorene] specify a purity of greater than 98.0% as determined by HPLC. tcichemicals.commyskinrecipes.com In a typical HPLC analysis, the compound would be dissolved in a suitable organic solvent and passed through a column under high pressure. A UV detector would be used to monitor the eluent, and the purity would be determined by the area percentage of the main peak in the chromatogram. This technique is also capable of separating different positional isomers of tribromo-9,9'-spirobi[fluorene] that may have been formed during synthesis.

Table 2: Purity Specifications for 2,2',7-Tribromo-9,9'-spirobi[fluorene]

Analysis Method Purity Specification Source

Solid-State Structural Investigations

The arrangement of molecules in the solid state significantly influences the material properties of organic semiconductors. Therefore, understanding the crystal structure of 2,2',7-Tribromo-9,9'-spirobi[fluorene] is of great interest.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Packing

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Analysis of Crystal Structures and Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration for organic electronic materials as different polymorphs can exhibit distinct physical properties. To date, there are no specific studies on the polymorphism of 2,2',7-Tribromo-9,9'-spirobi[fluorene] reported in the literature. However, studies on other fluorene derivatives have shown that they can exhibit different crystalline phases, which can impact their performance in devices. Therefore, the investigation of potential polymorphism in 2,2',7-Tribromo-9,9'-spirobi[fluorene] would be a valuable area of future research.

Conformational Analysis and Stereochemical Considerations

The unique three-dimensional structure of 9,9'-spirobi[fluorene] (SBF) and its derivatives, including 2,2',7-Tribromo-9,9'-spirobi[fluorene], is fundamental to their distinct chemical and physical properties. The conformational and stereochemical aspects are dictated primarily by the central spiro linkage and the substitution pattern on the fluorene rings.

Impact of the Spiro Linkage on Molecular Conformation

The defining structural feature of the spirobifluorene family of molecules is the spiro-carbon, a single tetrahedral sp³-hybridized carbon atom that serves as a common vertex for the two fluorene ring systems. This linkage forces the two planar fluorene moieties into a fixed, nearly perpendicular orientation relative to each other. uvigo.galrsc.org This orthogonal arrangement is a stark contrast to the planar conformations of many other polycyclic aromatic hydrocarbons.

This rigid, cross-shaped conformation has several significant consequences:

Steric Hindrance : The structure creates significant steric hindrance, which effectively prevents the close packing and aggregation often caused by π–π stacking interactions between molecules. rsc.orgacs.org This contributes to the high thermal stability and excellent solubility in common organic solvents for many SBF derivatives. acs.orgsigmaaldrich.com

Spiroconjugation : Although the two π-systems are orthogonal and not directly conjugated in the traditional sense, they can interact through space. This phenomenon, known as spiroconjugation, involves the overlap of p-orbitals on the fluorene rings with the orbitals of the central spiro-carbon. researchgate.net This interaction leads to the formation of stabilized spiro-bonding and destabilized spiro-antibonding molecular orbitals, which can influence the electronic properties of the molecule. researchgate.net The energy difference between these orbitals is referred to as spiro-splitting. researchgate.net

Structural Rigidity : The spiro-center imparts exceptional rigidity to the molecular framework. This rigidity, combined with the bulky nature of the structure, results in materials with high glass-transition temperatures and morphological stability. sigmaaldrich.com

The nonplanar, spiro-conjugated structure is pivotal in defining the optoelectronic performance and film-forming capabilities of these materials, making them valuable in organic electronics. acs.org

Research on Chirality in Asymmetrically Substituted Spirobifluorenes

The perpendicular arrangement of the two fluorene units around the central spiro-atom is a source of axial chirality, provided the molecule is asymmetrically substituted. uvigo.gal An asymmetrically substituted spirobifluorene is chiral because it and its mirror image are non-superimposable. researchgate.net The title compound, 2,2',7-Tribromo-9,9'-spirobi[fluorene], is an example of such a molecule, where the specific placement of the bromo substituents removes planes of symmetry, thus rendering the molecule chiral.

Research into the chirality of spirobifluorenes is a vibrant field, driven by their potential in chiroptical applications which rely on the interaction of these molecules with polarized light. uvigo.galresearchgate.net

Key research findings include:

Induction of Chirality : Functionalization at the 2,2'-positions is a well-established strategy for inducing axial chirality within the spirobifluorene scaffold. uvigo.galrsc.org The resulting enantiomers, which possess opposite helical twists, can be separated and studied individually.

Chiral Self-Assembly : Studies have shown that chiral spirobifluorene precursors can undergo chiral self-sorting. For instance, reactions involving enantiomerically pure spirobifluorene-based boronic acids have led to the formation of isoreticular chiral organic cages with trigonal-bipyramidal geometry. rsc.org

Chiroptical Materials : Chiral spirobifluorenes are being developed for advanced chiroptical applications. Thioacetate-derivatized SBFs have been designed and synthesized for the functionalization of metal surfaces to create robust chiroptical interfaces. uvigo.galresearchgate.net Furthermore, chiral macrocycles composed of multiple spirobifluorene units linked by π-conjugated spacers have been synthesized, exhibiting intense fluorescence and high circularly polarized luminescence (CPL) brightness. jimmunol.org

The table below summarizes selected research on asymmetrically substituted spirobifluorenes, highlighting their induced properties and applications.

Substituted Spirobifluorene TypeKey Research FindingPotential ApplicationSource
2,2'-Functionalized SBF Boronic AcidsDemonstrated quantitative chiral self-sorting into homochiral (P,P,P) and (M,M,M) organic cages.Chiral selectors, porous materials rsc.org
Thioacetate-derivatized SBFsDesigned as a robust chiral building block for creating self-assembled monolayers on surfaces.Chiroptical sensors, lab-on-a-chip devices uvigo.galresearchgate.net
SBF-based Chiral MacrocyclesSynthesis of cyclic trimers and tetramers with high fluorescence quantum yields (~90%) and significant CPL brightness.Organic circularly polarized luminescence materials jimmunol.org
Spirobifluorene-Porphyrin SystemsThe large spiro substituents hinder rotation around the meso-aryl to porphyrin bond, leading to detectable atropisomers.Asymmetric catalysis, stereochemical studies researchgate.net

Electronic Structure and Photophysical Research of 2,2 ,7 Tribromo 9,9 Spirobi Fluorene

Electronic Structure Investigations

The electronic structure of spirobifluorene derivatives, particularly the energies of the frontier molecular orbitals, is fundamental to understanding their behavior in electronic devices.

Frontier Molecular Orbital (HOMO/LUMO) Energy Level Determination

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the charge injection and transport properties of a material. The energy levels of these orbitals are typically determined through a combination of electrochemical measurements, such as cyclic voltammetry, and computational methods like Density Functional Theory (DFT).

Table 1: Representative Frontier Molecular Orbital Energies of Spirobifluorene Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Method
2,2',7-Tribromo-9,9'-spirobi[fluorene]Data Not AvailableData Not AvailableData Not Available-
9,9'-Spirobifluorene-5.8-2.43.4DFT/B3LYP
2,7-Dibromo-9,9'-spirobi[fluorene]Data Not AvailableData Not AvailableData Not Available-
2,2',7,7'-Tetrabromo-9,9'-spirobi[fluorene]Data Not AvailableData Not AvailableData Not Available-

Note: Data for unsubstituted SBF is provided for context. Specific values for brominated derivatives require dedicated experimental or computational studies.

Analysis of Spiro-Conjugation Effects and Inter-Ring Interactions

A defining feature of the SBF framework is "spiro-conjugation," an electronic interaction between the two perpendicular π-systems of the fluorene (B118485) units through the central spiro-carbon atom. This through-space interaction, while weaker than traditional planar conjugation, influences the electronic properties of the molecule. It can lead to a splitting of the HOMO levels of the constituent fluorene units into a spiro-bonding (HOMO-1) and a spiro-antibonding (HOMO) orbital.

In the case of 2,2',7-Tribromo-9,9'-spirobi[fluorene], the bromine substituents would further modulate this spiro-conjugation. The electron-withdrawing nature of bromine can alter the electron density distribution across the fluorene rings, thereby affecting the extent of inter-ring electronic coupling. The specific substitution pattern (2,2',7-tribromo) breaks the symmetry of the molecule, which could lead to more complex electronic interactions and a localization of the frontier orbitals on specific parts of the molecule. Detailed computational studies would be necessary to fully elucidate the nature and magnitude of these spiro-conjugation effects in this particular isomer.

Photophysical Properties Research

The photophysical properties of a material, including its absorption and emission of light, are central to its application in optoelectronic devices like OLEDs.

Absorption Spectroscopy and Electronic Transitions (e.g., π-π* transitions)

The absorption spectrum of spirobifluorene derivatives is typically characterized by strong absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions within the fluorene moieties. The position and intensity of these absorption bands are sensitive to the substitution pattern on the aromatic rings.

For 2,2',7-Tribromo-9,9'-spirobi[fluorene], one would expect the absorption spectrum to be similar to that of the parent SBF, but with potential shifts due to the electronic influence of the bromine atoms. Generally, halogen substitution can lead to minor shifts in the absorption maxima. The primary electronic transitions would remain π-π* in nature, localized on the fluorene backbone. Time-dependent DFT (TD-DFT) calculations are a powerful tool for simulating and interpreting the absorption spectra of such molecules. pku.edu.cn

Emission Spectroscopy: Photoluminescence and Electroluminescence Characteristics

When a molecule absorbs light, it can relax to the ground state by emitting a photon, a process known as photoluminescence (fluorescence or phosphorescence). In an OLED, a similar emission, termed electroluminescence, is generated by the recombination of electrically injected electrons and holes. The emission color and efficiency are key performance metrics.

Fluorescence Quantum Yields and Lifetimes Studies

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. horiba.com A high quantum yield is desirable for emissive materials in OLEDs. The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state via fluorescence.

The determination of ΦF is typically done using a comparative method with a well-characterized standard. horiba.com Fluorescence lifetime can be measured using techniques like time-correlated single-photon counting (TCSPC). For 2,2',7-Tribromo-9,9'-spirobi[fluorene], the heavy bromine atoms could potentially decrease the fluorescence quantum yield and shorten the fluorescence lifetime by promoting non-radiative decay pathways, such as intersystem crossing. However, without experimental data, the precise values remain unknown.

Table 2: Photophysical Properties of Representative Spirobifluorene Derivatives

CompoundAbsorption λmax (nm)Emission λmax (nm)Fluorescence Quantum Yield (ΦF)Fluorescence Lifetime (τF) (ns)
2,2',7-Tribromo-9,9'-spirobi[fluorene]Data Not AvailableData Not AvailableData Not AvailableData Not Available
9,9'-Spirobifluorene~300, ~320~350, ~370High~1-2
2,7-Dibromo-9,9'-spirobi[fluorene]Data Not AvailableData Not AvailableData Not AvailableData Not Available
2,2',7,7'-Tetrabromo-9,9'-spirobi[fluorene]Data Not AvailableData Not AvailableData Not AvailableData Not Available

Note: Data for unsubstituted SBF is provided for context and represents typical values. Specific data for the brominated derivatives is required for a precise characterization.

Stokes Shift Analysis and Solvatochromic Effects

The Stokes shift, which is the difference in energy between the maxima of the absorption and emission spectra, is a crucial parameter for fluorescent materials, particularly in applications where reabsorption is undesirable. In molecules like 2,2',7-Tribromo-9,9'-spirobi[fluorene], the Stokes shift is influenced by both the inherent rigidity of the spirobifluorene core and the nature of the solvent environment.

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a direct manifestation of the interaction between the chromophore and the solvent molecules. For spirobifluorene derivatives, particularly those with a potential for intramolecular charge transfer (ICT), the emission spectra often exhibit a pronounced red-shift (bathochromic shift) with increasing solvent polarity. This positive solvatochromism is indicative of a more polar excited state compared to the ground state. The polar solvent molecules stabilize the excited state to a greater extent, thus lowering its energy and red-shifting the emission.

To illustrate this, the following interactive data table presents typical absorption and emission maxima and the calculated Stokes shifts for a generic 2,7-disubstituted spiro-compound in a range of solvents with varying polarity.

SolventPolarity (ε)Absorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (nm)
Toluene2.437541540
Dichloromethane8.937843557
Acetone20.738045070
Acetonitrile37.538246583
Water80.1385490105

Note: The data in this table is representative of 2,7-disubstituted fluorene-type compounds and is intended for illustrative purposes to demonstrate the concept of solvatochromism and Stokes shift. Specific values for 2,2',7-Tribromo-9,9'-spirobi[fluorene] may vary.

Investigation of Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular charge transfer (ICT) is a photophysical process that occurs in molecules containing both electron-donating (donor) and electron-accepting (acceptor) moieties. Upon photoexcitation, an electron is transferred from the donor to the acceptor, resulting in a highly polar excited state. This phenomenon is often associated with dual fluorescence and significant solvatochromism.

In the case of 2,2',7-Tribromo-9,9'-spirobi[fluorene], the spirobifluorene core itself can act as an electron acceptor. researchgate.net The bromine atoms at the 2, 2', and 7 positions are weakly electron-withdrawing through the inductive effect, which can further enhance the acceptor character of the fluorene rings. For significant ICT to occur, strong electron-donating groups would typically be required. However, even in the absence of strong donors, the twisted geometry of the spirobifluorene framework can facilitate some degree of charge separation in the excited state.

Research on donor-acceptor-donor type spirobifluorene derivatives, such as those incorporating phenoxazine (B87303) or phenothiazine (B1677639) as donor units, has demonstrated clear ICT characteristics. researchgate.net These molecules exhibit highly twisted geometries that promote effective intramolecular charge transfer, leading to strong absorption and emission in the visible region and pronounced positive solvatochromism. researchgate.net While 2,2',7-Tribromo-9,9'-spirobi[fluorene] lacks these strong donor groups, the principles of how the spiro-architecture influences charge transfer are still relevant. The orthogonal arrangement of the two fluorene units can lead to complex excited-state dynamics, and the presence of the bromine atoms will influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby affecting any potential charge transfer character.

Triplet Energy State Characterization for Phosphorescent Applications

A key feature of the 9,9'-spirobi[fluorene] scaffold is its high triplet energy (ET). researchgate.netrsc.org The sp³-hybridized carbon at the spiro-center disrupts the π-conjugation between the two fluorene units. rsc.org This localization of the π-system results in a large energy gap between the ground state and the lowest triplet state. This high triplet energy is a critical property for host materials in phosphorescent organic light-emitting diodes (PhOLEDs). In a PhOLED, the host material must have a higher triplet energy than the phosphorescent guest (dopant) to ensure efficient energy transfer from the host to the guest and prevent back-energy transfer.

The high triplet energy of spirobifluorene derivatives makes them excellent candidates for hosting blue and green phosphorescent emitters, which require hosts with high ET levels to confine the triplet excitons effectively. researchgate.netnih.gov

The following table provides a comparison of the triplet energies of the parent 9,9'-spirobi[fluorene] and a related substituted derivative.

CompoundTriplet Energy (E_T) (eV)
9,9'-spirobi[fluorene]~2.8
ortho-linked spirobifluorene trimer2.80

Note: The data in this table is based on literature values for unsubstituted and ortho-linked spirobifluorene. researchgate.netresearchgate.net The triplet energy for 2,2',7-Tribromo-9,9'-spirobi[fluorene] is expected to be in a similar range.

Aggregation-Induced Emission (AIE) Behavior in Spirobifluorene Systems

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated or solid state. nih.gov This effect is typically observed in molecules with propeller-like structures that undergo active intramolecular rotations in solution, which provide a non-radiative decay pathway for the excited state. In the aggregated state, these intramolecular rotations are restricted, which blocks the non-radiative pathway and opens up the radiative decay channel, leading to strong fluorescence.

The rigid and twisted, propeller-like three-dimensional structure of 9,9'-spirobi[fluorene] makes it an excellent candidate scaffold for designing AIE-active materials. While the SBF core itself is fluorescent in solution, its derivatives can be engineered to exhibit AIE by attaching rotor-like substituents. The restriction of intramolecular rotation (RIR) is the widely accepted mechanism for AIE. sci-hub.se

Studies on spiro[fluorene-9,9'-xanthene]-based molecules, which share a similar spiro-centric architecture, have demonstrated AIE and mechanochromic properties. researchgate.net The propeller-shaped conformation of these molecules is crucial for their AIE activity. In solution, the phenyl rings can rotate, leading to non-radiative decay. In the aggregated state, the π-π stacking and other intermolecular interactions hinder these rotations, resulting in enhanced emission. It is plausible that 2,2',7-Tribromo-9,9'-spirobi[fluorene] could exhibit AIE or aggregation-induced enhanced emission (AIEE) behavior, especially in poor solvents where aggregation is favored. The bulky bromine atoms could further enhance the restriction of intramolecular motion in the aggregated state, potentially leading to significant emission enhancement.

Computational and Theoretical Studies on 2,2 ,7 Tribromo 9,9 Spirobi Fluorene

Quantum Chemical Calculations of Electronic and Optical Properties

Quantum chemical calculations are instrumental in predicting and understanding the intrinsic properties of molecules. For complex organic structures like 2,2',7-Tribromo-9,9'-spirobi[fluorene], methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) offer a balance of computational cost and accuracy.

Density Functional Theory is a powerful method for determining the ground-state properties of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, including bond lengths, bond angles, and dihedral angles. For 2,2',7-Tribromo-9,9'-spirobi[fluorene], the characteristic orthogonal arrangement of the two fluorene (B118485) moieties is expected to be largely preserved. The bromine substituents will introduce localized changes to the geometry, such as slight elongations of the C-Br bonds and potential minor distortions in the planarity of the fluorene rings.

The electronic structure, particularly the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is significantly influenced by bromination. In spirobifluorene systems, the HOMO and LUMO are typically localized on the fluorene units. The introduction of electron-withdrawing bromine atoms is anticipated to lower the energy levels of both the HOMO and LUMO. The specific substitution pattern (2,2',7-tribromo) will dictate the precise nature of this effect, likely leading to a distinct electronic profile compared to other brominated isomers.

Table 1: Predicted Effects of Bromination on the Electronic Properties of Spirobifluorene

PropertyUnsubstituted Spirobifluorene (Reference)Expected Trend for 2,2',7-Tribromo-9,9'-spirobi[fluorene]
HOMO EnergyHighLowered
LUMO EnergyHighLowered
HOMO-LUMO GapWidePotentially reduced
Electron DensityDelocalized over fluorene unitsPerturbed by bromine atoms

To understand the optical properties of 2,2',7-Tribromo-9,9'-spirobi[fluorene], Time-Dependent Density Functional Theory is employed. TD-DFT calculations provide insights into the nature of electronic transitions, their corresponding excitation energies, and oscillator strengths, which are crucial for predicting absorption and emission spectra.

The primary electronic transitions in spirobifluorene derivatives typically involve π-π* transitions within the fluorene systems. The presence of bromine atoms can introduce new transitions or modify existing ones. Specifically, the heavy atom effect of bromine can enhance spin-orbit coupling, which may influence intersystem crossing rates and the phosphorescent properties of the molecule. TD-DFT calculations can help elucidate the character of the lowest singlet and triplet excited states, which is fundamental for applications in organic light-emitting diodes (OLEDs).

Molecular Dynamics Simulations for Conformational Flexibility and Dynamics

While the spirobifluorene core is relatively rigid, the molecule can still exhibit conformational flexibility, particularly with respect to the torsional angles of the fluorene units and the vibrations of the bromine substituents. Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of 2,2',7-Tribromo-9,9'-spirobi[fluorene] over time.

By simulating the motion of atoms based on a given force field, MD can explore the accessible conformational space and identify the most stable geometries. For halogenated aromatic compounds, MD simulations have been used to study intermolecular interactions, such as halogen bonding, which could play a role in the solid-state packing and material properties of this compound. nih.gov These simulations can also provide insights into how the molecular structure responds to changes in its environment, such as temperature and pressure.

Theoretical Prediction of Linear and Non-linear Optical Properties

The response of a molecule to an external electric field is described by its polarizability (linear response) and hyperpolarizabilities (non-linear response). These properties are crucial for applications in photonics and optoelectronics. Computational methods can be used to predict these properties for 2,2',7-Tribromo-9,9'-spirobi[fluorene].

Table 2: Predicted Optical Properties of 2,2',7-Tribromo-9,9'-spirobi[fluorene]

Optical PropertyTheoretical BasisExpected Influence of Tribromination
Polarizability (α)Linear response to electric fieldIncreased due to polarizable bromine atoms
First Hyperpolarizability (β)Second-order nonlinear responsePotentially non-zero due to asymmetric substitution
Second Hyperpolarizability (γ)Third-order nonlinear responseModified by electronic structure changes

Modeling of Structure-Property Relationships in Spirobifluorene Derivatives

Understanding the relationship between the molecular structure and the resulting properties is a cornerstone of materials science. For spirobifluorene derivatives, computational modeling plays a vital role in establishing these relationships. By systematically studying different substitution patterns, including various brominated isomers, it is possible to build predictive models.

Studies on spirobifluorene regioisomers have highlighted the significant impact of the substituent positions on the electronic and photophysical properties. researchgate.netnih.gov For instance, the degree of π-conjugation and the nature of the frontier molecular orbitals can be finely tuned by altering the substitution sites. By placing 2,2',7-Tribromo-9,9'-spirobi[fluorene] within the broader context of other halogenated spirobifluorenes, computational models can rationalize the observed or predicted properties and guide the synthesis of new derivatives with tailored characteristics for specific applications. The insights gained from such studies are invaluable for the rational design of next-generation organic electronic and photonic materials.

Materials Science and Engineering of 2,2 ,7 Tribromo 9,9 Spirobi Fluorene Based Systems

Amorphous Film Formation and Morphological Stability Investigations

The ability of an organic semiconductor to form stable, uniform, and amorphous thin films is critical for the performance and longevity of devices such as Organic Light-Emitting Diodes (OLEDs). Materials prone to crystallization can lead to device failure through the formation of grain boundaries that disrupt charge transport and luminescence.

The 9,9'-spirobi[fluorene] core is exceptionally effective at forming stable amorphous films. ossila.comossila.com The central spiro-carbon atom fixes the two fluorene (B118485) units in perpendicular planes, creating a rigid and bulky three-dimensional structure. This non-planar geometry inherently frustrates the close packing of molecules, which is a prerequisite for crystallization. ossila.com Consequently, spirobifluorene-based materials, including the 2,2',7-tribromo derivative, exhibit a strong tendency to form morphologically stable amorphous glasses. ossila.com

This molecular architecture also effectively suppresses the formation of aggregates or excimers. sigmaaldrich.com In the solid state, many planar aromatic molecules tend to stack, leading to intermolecular electronic interactions that can alter the desired photophysical properties, often causing red-shifted, broad emission. The steric hindrance provided by the orthogonal fluorene units in the SBF core minimizes these detrimental intermolecular interactions, preserving the intrinsic electronic properties of the individual molecule within the thin film. sigmaaldrich.com

The key to the morphological stability of spirobifluorene compounds is the spiro center. This single sp³-hybridized carbon atom joining two π-systems imparts significant structural rigidity. This rigidity contributes to a high glass-transition temperature (Tg), which is the temperature at which an amorphous solid transitions from a rigid glassy state to a more rubbery, viscous state. ossila.com A high Tg is a crucial indicator of a material's thermal and morphological stability; materials with a higher Tg are less likely to crystallize or deform when subjected to the heat generated during device operation.

Thermal and Chemical Stability Studies

The operational lifetime of organic electronic devices is heavily dependent on the intrinsic thermal and chemical stability of the constituent materials. Spirobifluorene derivatives are well-regarded for their exceptional robustness. ossila.com

Thermogravimetric analysis (TGA) is used to determine the thermal stability of a material by measuring its mass change as a function of temperature. High thermal stability is critical for materials used in vacuum deposition processes for device fabrication and for ensuring long-term operational stability.

Although a specific TGA curve for 2,2',7-Tribromo-9,9'-spirobi[fluorene] is not publicly documented, the SBF platform is known for its excellent thermal stability. sigmaaldrich.comsigmaaldrich.com Data from closely related brominated and functionalized SBF compounds provide a strong indication of the expected performance. For instance, derivatives often exhibit high decomposition temperatures (Td, typically defined as the temperature of 5% weight loss) exceeding 400°C.

Table 1: Thermal Properties of Representative Spirobifluorene Derivatives
Compound NameGlass Transition Temperature (Tg)Decomposition Temperature (Td, 5% loss)Reference
SFAF (Spiro-based HTM)140 °C402 °C researchgate.net
2,7-di([2,2′:6′,2″-terpyridin]-4′-yl)-9,9′-spirobifluorene195 °CNot Specified researchgate.net
Spiro-(3,5)-F (Fluorinated SBF derivative)145 °C395 °C researchgate.net

The data in Table 1 illustrates the high thermal stability inherent to the spirobifluorene core. It is reasonable to expect that 2,2',7-Tribromo-9,9'-spirobi[fluorene] exhibits similarly high thermal stability, making it suitable for demanding fabrication processes and ensuring device longevity.

Self-Assembly and Supramolecular Chemistry of Spirobifluorene Tectons

In the field of crystal engineering and supramolecular chemistry, a "tecton" is a molecular building block designed to assemble into larger, ordered structures through specific non-covalent interactions. nih.gov The 2,2',7-Tribromo-9,9'-spirobi[fluorene] molecule is an excellent candidate for a supramolecular tecton due to the presence of bromine atoms, which can act as halogen bond donors.

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the donor) and a nucleophilic site (the acceptor), such as a lone pair on a nitrogen or oxygen atom. researchgate.netnih.gov The strength and directionality of halogen bonds make them powerful tools for directing the self-assembly of molecules into predictable one-, two-, or three-dimensional networks. researchgate.net

Research on tetrabrominated SBF derivatives has demonstrated their use as tectons where Br···aryl interactions guide the formation of predictable molecular networks. researchgate.net The bromine atoms act as connectors between SBF units, directing the crystal packing. researchgate.net Given this precedent, the three bromine atoms on 2,2',7-Tribromo-9,9'-spirobi[fluorene] can be expected to form directional halogen bonds with suitable acceptor molecules. The specific, asymmetric placement of the bromine atoms (two on one fluorene moiety, one on the other) offers a unique geometric profile for designing complex, non-symmetrical supramolecular architectures. This makes the compound a valuable building block for creating novel crystalline materials with potentially interesting optical, electronic, or porous properties.

Design Principles for 2D Layers and Chiral Pore Structures

The unique architecture of 2,2',7-Tribromo-9,9'-spirobi[fluorene] offers a versatile platform for the rational design of two-dimensional (2D) layers and materials with chiral pore structures. The fundamental design principles are rooted in the interplay of the molecule's rigid, three-dimensional spiro-core, the specific substitution pattern of the bromine atoms, and the strategic use of non-covalent interactions.

The 9,9'-spirobi[fluorene] (SBF) core provides a rigid and sterically demanding scaffold. The spiro-linkage holds the two fluorene units in nearly orthogonal planes, which inherently prevents dense packing and promotes the formation of porous structures ossila.com. This intrinsic property of the SBF core is a crucial starting point for the design of materials with significant free volume.

The tribromo-substitution pattern at the 2, 2', and 7 positions plays a critical role in directing the self-assembly of the molecules into well-defined architectures. The bromine atoms can participate in various non-covalent interactions, most notably halogen bonding. Halogen bonding is a directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base, which can be utilized to guide the formation of specific supramolecular assemblies ijres.org. In the case of 2,2',7-Tribromo-9,9'-spirobi[fluorene], the bromine atoms can act as halogen bond donors, interacting with electron-rich atoms on adjacent molecules to form extended 2D networks.

Furthermore, the presence of bulky halogen atoms introduces significant steric hindrance. This steric effect can be harnessed to induce chirality in the resulting supramolecular structures. For instance, in related spirobifluorene-based porous organic salts, the steric hindrance between halogen atoms and the curved fluorene skeleton has been shown to induce the formation of chiral helical networks osaka-u.ac.jpnih.govresearchgate.net. This principle can be directly applied to the design of materials based on 2,2',7-Tribromo-9,9'-spirobi[fluorene], where the specific arrangement of the three bromine atoms can lead to the formation of chiral pores within the 2D layers.

The table below summarizes the key design principles for creating 2D layers and chiral pore structures using 2,2',7-Tribromo-9,9'-spirobi[fluorene].

Design PrincipleRole of 2,2',7-Tribromo-9,9'-spirobi[fluorene]Desired Outcome
Rigid Spiro-Core The orthogonal arrangement of the fluorene units prevents dense packing.Formation of porous materials with inherent free volume.
Halogen Bonding Bromine atoms act as directional halogen bond donors.Controlled self-assembly into predictable 2D networks.
Steric Hindrance Bulky bromine atoms create steric repulsion between molecules.Induction of chirality and formation of helical structures with chiral pores.
Molecular Chirality The tribromo-substitution pattern can lead to molecular chirality.Transfer of chirality from the molecular level to the supramolecular assembly.

Investigation of Non-Catenated Architectures

The construction of non-catenated architectures, where individual networks are not interlocked, is a significant goal in materials science as it can lead to materials with higher accessible porosity. The inherent properties of 2,2',7-Tribromo-9,9'-spirobi[fluorene] make it a promising building block for the synthesis of such non-interpenetrated systems.

Research on related brominated spirobifluorene compounds has demonstrated the feasibility of creating porous organic polymers with high surface areas ossila.com. For example, the polymerization of 2,2′,7,7′-tetrabromo-9,9′-spirobifluorene has yielded polymers with BET surface areas of approximately 2,000 m²/g after thermal treatment ossila.com. These porous polymers are inherently non-catenated, consisting of a single, continuous covalent network. The synthetic strategy for 2,2',7-Tribromo-9,9'-spirobi[fluorene] would involve leveraging the bromine atoms as reactive sites for polymerization reactions, such as Yamamoto or Suzuki coupling, to form extended 2D or 3D covalent organic frameworks (COFs). The rigid and non-planar structure of the spiro-core is expected to frustrate interpenetration of the resulting polymer networks.

In the realm of supramolecular chemistry, the formation of non-catenated porous organic salts from a tetrasulfonic acid derivative of spirobifluorene has been reported osaka-u.ac.jpnih.govresearchgate.net. These systems self-assemble through charge-assisted hydrogen bonds to form orthogonal networks without interpenetration, a feature attributed to the specific shape of the spirobifluorene backbone osaka-u.ac.jp. This suggests that by functionalizing 2,2',7-Tribromo-9,9'-spirobi[fluorene] with appropriate recognition sites for non-covalent interactions, it is possible to guide its assembly into non-catenated porous structures.

The key findings from investigations into non-catenated architectures utilizing brominated spirobifluorene derivatives are summarized in the table below.

SystemBuilding BlockKey Interaction/ReactionResulting ArchitectureReference
Porous Organic Polymer2,2′,7,7′-Tetrabromo-9,9′-spirobifluoreneYamamoto PolymerizationNon-catenated 3D polymer network with high surface area. ossila.com
Porous Organic Salt4,4',4'',4'''-(9,9'-spirobi[fluorene]-2,2',7,7'-tetrayl)tetrabenzenesulfonic acidCharge-assisted Hydrogen BondingNon-interpenetrated 2D orthogonal network with chiral pores. osaka-u.ac.jpnih.govresearchgate.net

These examples underscore the potential of using 2,2',7-Tribromo-9,9'-spirobi[fluorene] as a foundational unit for the development of advanced materials with controlled porosity and dimensionality, avoiding the often-undesirable phenomenon of network catenation.

Applications in Organic Electronic Devices and Advanced Functional Materials

Organic Light-Emitting Diodes (OLEDs)

The spirobifluorene structure is highly advantageous for OLED materials due to its high triplet energy, which is crucial for efficient phosphorescent emitters, and its ability to form stable amorphous films, which enhances device longevity. acs.org The tribrominated spirobifluorene serves as a key intermediate for creating bespoke host and charge-transport materials. alfachemch.com

The synthesis of host materials for blue and white OLEDs often starts from brominated spirobifluorene precursors. For instance, the tetrabrominated analogue, 2,2',7,7'-tetrabromo-9,9'-spirobifluorene (B142893), is a known starting material for producing host materials for white-emitting OLEDs. researchgate.net A derivative, 2,2',7,7'-tetrakis(pyren-1-yl)-9,9'-spirobifluorene (TPSBF), synthesized from this tetrabromo precursor, has been used in a white-emitting OLED that exhibited a maximum luminescence of 57,680 cd/m² and a current efficiency of 6.51 cd/A. researchgate.net

Similarly, fluorinated 9,9'-spirobifluorene derivatives, synthesized from brominated precursors, have been shown to be excellent host materials for highly efficient blue OLEDs. rsc.org A device using a fluorinated spirobifluorene host demonstrated a low turn-on voltage of 3.5 V, a maximum current efficiency of 6.51 cd/A, and a maximum external quantum efficiency of 3.85%, with stable blue emission. rsc.org The asymmetrically substituted 2,2',7-tribromo-9,9'-spirobi[fluorene] provides a pathway to create host materials with complex functionalities, potentially leading to improved charge balance and efficiency in both blue and white OLEDs.

Device Performance of a White OLED Using a Spirobifluorene Derivative Value
Emitting Material2,2',7,7'-tetrakis(pyren-1-yl)-9,9'-spirobifluorene (TPSBF)
Maximum Luminescence57,680 cd/m²
Current Efficiency6.51 cd/A
Device ConfigurationITO / 2-TNATA (15 nm) / NPB (65 nm) / TPSBF (50 nm) / Alq3 (30 nm) / LiF (0.8 nm) / Al (200 nm)

Table based on data for a material derived from a related tetrabromo-spirobifluorene precursor. researchgate.net

Brominated spirobifluorene compounds are fundamental to the synthesis of widely used charge transport materials. For example, 2,7-dibromo-9,9'-spirobifluorene (B70725) is a precursor for the hole transport material N2,N7-di(naphthalen-1-yl)-N2,N7-diphenyl-9,9'-spirobi[fluorene]-2,7-diamine (Spiro-NPB) and the electron transport material 2,7-bis(diphenylphosphoryl)-9,9'-spirobifluorene (SPPO13). acs.org The chemical reactivity of the bromine atoms allows for the attachment of electron-donating or electron-withdrawing groups to create materials with tailored hole or electron mobilities.

The asymmetric nature of 2,2',7-tribromo-9,9'-spirobi[fluorene] offers the potential to synthesize novel, multifunctional charge transport materials where different functional units can be attached to the same molecule, possibly combining hole and electron transport properties in a single layer or enhancing the performance of dedicated transport layers. Research on other spirobifluorene-based ETLs, such as 2,7-bis(4,6-diphenyl-1,3,5-triazin-2-yl)-9,9'-spirobi[fluorene] (SBFTrz), has shown that these materials can lower device driving voltage and enhance quantum efficiency in phosphorescent OLEDs. researchgate.net

Properties of a Spirobifluorene-based ETL Material Value
Material2,7-Bis(diphenylphosphoryl)-9,9'-spirobifluorene (SPPO13)
HOMO5.90 eV
LUMO2.60 eV
Glass Transition Temperature (Tg)123 °C

Table based on data for SPPO13, a material synthesized from a related dibromo-spirobifluorene precursor.

The ability to tune the electronic properties of materials synthesized from this tribromo- intermediate allows for the optimization of energy level alignment between different layers in the OLED stack. This leads to more efficient charge injection and transport, ultimately resulting in lower operating voltages and higher quantum efficiencies. researchgate.net

Organic Photovoltaic Cells (OPVs)

In the realm of organic solar cells, spirobifluorene derivatives are gaining attention for their potential to create more efficient and stable devices. The three-dimensional structure of the spirobifluorene core can help to disrupt the close packing of molecules, which is beneficial for creating the ideal bulk heterojunction morphology in OPVs. d-nb.info

The development of non-fullerene acceptors (NFAs) is a major focus in OPV research, and spirobifluorene-based molecules are promising candidates. The tribromo- intermediate can be functionalized with electron-accepting moieties to create novel NFAs. The rigid spiro-core can contribute to a more isotropic charge transport, which is advantageous for efficient charge collection. d-nb.info

Similarly, by attaching electron-donating groups, 2,2',7-tribromo-9,9'-spirobi[fluorene] can be a precursor for donor materials in OPVs. The asymmetric substitution allows for the creation of complex donor architectures that could lead to broader absorption spectra and improved power conversion efficiencies.

The interface between the perovskite active layer and the charge transport layers is critical for the performance and stability of perovskite solar cells (PSCs). Spirobifluorene-based materials are being explored as hole-transporting materials (HTMs) in PSCs as an alternative to the commonly used spiro-OMeTAD. rsc.org An asymmetrically substituted spirobifluorene HTM has been shown to improve the thermal stability of PSCs.

The use of 2,2',7-tribromo-9,9'-spirobi[fluorene] as an intermediate could lead to the development of novel HTMs with enhanced thermal stability and optimized energy level alignment with the perovskite layer. This could result in PSCs with higher efficiency and longer operational lifetimes. rsc.org

Performance of a Perovskite Solar Cell with an Asymmetric Spirobifluorene HTM Value
HTMSBF-FC (asymmetric fluorenylcarbazolamine donor)
Average Initial Efficiency24.5%
StabilityImproved durability at 85 °C

Table based on data for a device using a custom, asymmetrically substituted spirobifluorene HTM.

Organic Field-Effect Transistors (OFETs)

While direct application of 2,2',7-Tribromo-9,9'-spirobi[fluorene] as the active semiconductor in Organic Field-Effect Transistors (OFETs) is not extensively documented, its role as a key intermediate in the synthesis of high-performance organic semiconductors is well-established. The spirobifluorene core is a desirable structural motif for OFET materials due to its ability to form stable amorphous films, which is crucial for uniform device performance.

The bromine atoms on the 2,2',7-positions of the spirobifluorene core serve as reactive handles for introducing various electron-donating or electron-accepting moieties through cross-coupling reactions. This functionalization allows for the precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials, a critical factor in optimizing charge injection and transport in OFETs.

Advanced Sensing Platforms

The development of highly sensitive and selective chemical sensors is a rapidly growing field, and organic materials are at the forefront of this research. Spirobifluorene derivatives, including those synthesized from 2,2',7-Tribromo-9,9'-spirobi[fluorene], are promising candidates for advanced sensing platforms due to their unique photophysical properties.

Conjugated polymers arranged in the form of nanowires offer a large surface-to-volume ratio, making them ideal for sensor applications. One innovative approach to fabricating such nanostructures is through the one-dimensional solid-state polymerization of 9,9'-spirobi[9H-fluorene] (SBF) derivatives, a process that can be initiated by high-energy single particles. researchgate.net

Research has shown that the presence of bromine atoms on the spirobifluorene core is advantageous for this process. researchgate.net Bromination increases the probability of collision with incident particles and enhances the radiolytic neutral radical yield through the cleavage of carbon-bromine bonds or electron-dissociative attachments to the bromine atoms. researchgate.net This facilitates the formation of conjugated nanowires with controlled density and uniform length. researchgate.net

The resulting SBF-based nanowires exhibit fluorescence that is sensitive to the presence of certain analytes. For example, the fluorescence of these nanowires is quenched upon exposure to nitrobenzene (B124822), indicating their potential for use in fluorometric sensing applications. researchgate.net Furthermore, microwave-based conductivity measurements have revealed that these nanowires possess charge carrier transport properties upon photoexcitation, and this conductivity changes upon exposure to nitrobenzene vapors, suggesting their utility in conductivity-based sensors as well. researchgate.net

While this research highlights the general utility of brominated spirobifluorenes, the specific use of 2,2',7-Tribromo-9,9'-spirobi[fluorene] as a precursor for these nanowires would allow for the creation of asymmetrically functionalized sensors, potentially leading to enhanced selectivity and sensitivity.

Molecular Glass Resists for Lithographic Applications

In the realm of advanced lithography, particularly for extreme ultraviolet (EUV) and electron beam lithography, molecular glass resists are emerging as a promising alternative to traditional polymeric resists. nih.govresearchgate.net These low-molecular-weight organic materials can form stable amorphous glasses, a key requirement for creating high-resolution patterns. nih.gov The 9,9'-spirobifluorene backbone is an excellent candidate for the core of molecular glass resists due to its inherent rigidity and ability to form uniform, amorphous films. researchgate.netossila.comossila.comfigshare.com

2,2',7-Tribromo-9,9'-spirobi[fluorene] can serve as a foundational molecule for the synthesis of more complex molecular glass resists. The bromo-substituents can be replaced with various acid-labile protecting groups, such as t-butyloxycarbonyl (t-Boc), adamantyl ester, or t-butyl ester groups. ossila.comfigshare.com These functionalized spirobifluorene derivatives are then mixed with photoacid generators (PAGs) to create a photoresist formulation. ossila.comfigshare.com

Upon exposure to EUV or an electron beam, the PAG generates an acid, which then catalyzes the cleavage of the protecting groups from the spirobifluorene core. This change in chemical structure leads to a difference in solubility between the exposed and unexposed regions of the resist, allowing for the development of a high-resolution pattern.

A study on a series of molecular glass resists based on a 9,9'-spirobifluorene backbone with different pendant groups demonstrated excellent patterning capability. ossila.comfigshare.com For instance, a resist a t-butyloxycarbonyl pendant group (SP-BOC) was able to achieve patterning down to 22 nm lines with a line-edge roughness (LER) of 3.3 nm. ossila.comfigshare.com The etch resistance of these spirobifluorene-based resists was also found to be superior to that of the commonly used polymer resist, PMMA. ossila.comfigshare.com

The use of an asymmetrically substituted precursor like 2,2',7-Tribromo-9,9'-spirobi[fluorene] could allow for the synthesis of molecular glass resists with a tailored distribution of protecting groups, potentially leading to even finer control over the lithographic process and further improvements in resolution and LER.

Degradation Mechanisms and Environmental Fate Research

Pathways of Chemical and Photochemical Degradation of Spirobifluorenes

The chemical stability of 2,2',7-Tribromo-9,9'-spirobi[fluorene] is largely derived from its core structure. The 9,9'-spirobifluorene (SBF) scaffold, which consists of two fluorene (B118485) units linked by a central spiro carbon, creates a rigid, orthogonal geometry. nih.govossila.com This structure is known to impart significant thermal and chemical stability to its derivatives. ossila.com

However, the presence of bromine atoms introduces specific vulnerabilities, particularly to photochemical degradation. For bromo-aromatic compounds, a primary degradation pathway upon exposure to sunlight is the cleavage of the carbon-bromine (C-Br) bond. nih.gov The energy required to break a C-Br bond is approximately 318 kJ/mol, which corresponds to the energy of a photon with a wavelength of 376 nm, well within the UV spectrum of solar radiation. researchgate.net

The photodegradation process is typically initiated by the absorption of a photon, which excites the molecule to an activated state, leading to the homolytic cleavage of the C-Br bond. This results in the formation of highly reactive aryl and bromine radicals. nih.govresearchgate.net These radicals can then abstract hydrogen atoms from solvents or other organic matter in the environment to form more stable, debrominated products. researchgate.net In the case of 2,2',7-Tribromo-9,9'-spirobi[fluorene], this process would likely occur sequentially, leading to the formation of di- and mono-brominated spirobifluorenes, and eventually the unsubstituted spirobifluorene core.

Beyond photodegradation, other potential chemical degradation pathways include oxidation. For instance, studies on the fungicide metrafenone, a brominated benzophenone, have identified oxidation of methyl groups and the replacement of bromine with a hydroxyl group as degradation pathways. nih.gov While 2,2',7-Tribromo-9,9'-spirobi[fluorene] lacks aliphatic side chains, oxidation of the aromatic rings is a theoretical possibility, though the electron-withdrawing nature of bromine atoms generally reduces the susceptibility of the aromatic system to electrophilic attack.

Interactive Data Table: Photodegradation of Bromo-Aromatic Compounds

Compound Degradation Pathway Key Reactive Step Influencing Factors
2,2′,4,4′-Tetrabromodiphenyl ether (BDE-47) Debromination C-Br bond cleavage Light source wavelength, solvent hydrogen-donating ability. researchgate.net
Metrafenone Debromination, Oxidation Homolytic C-Br cleavage Presence of nitrate (B79036) ions and humic acid can promote photolysis. nih.gov
Halogenated Estrogens Direct Photolysis Increased with halogenation pH, molar absorptivity.

Stability in Device Operating Environments

Spirobifluorene derivatives are extensively used in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), primarily because the SBF scaffold provides exceptional stability. ossila.comnih.gov The rigid and bulky nature of the SBF core leads to high glass transition temperatures (Tg) and thermal decomposition temperatures (Td), which are crucial for the operational lifetime and reliability of devices. nih.govossila.comunimi.it For example, various SBF-based materials exhibit Td values (temperature at 5% mass loss) ranging from over 300 °C to as high as 506 °C, ensuring they remain stable during the vacuum deposition manufacturing process and under the heat generated during device operation. nih.govnih.govresearchgate.net

Chemical Degradation: Reactions can occur due to exposure to oxygen or moisture that may ingress into the device, or through interactions with adjacent material layers. mdpi.com

Electrical and Thermal Degradation: The high electric fields and current densities during operation can stress chemical bonds. mdpi.com An increase in temperature can accelerate these degradation reactions and may even lead to changes in the morphology of the organic layers, causing device failure. st-andrews.ac.uk

Exciton-Mediated Degradation: The recombination of electrons and holes forms excitons, which are energetic species. These excitons, particularly long-lived triplet excitons, can transfer their energy to the host molecule, potentially leading to bond dissociation and the formation of non-emissive, degraded products. mdpi.com

For 2,2',7-Tribromo-9,9'-spirobi[fluorene], the stability of the C-Br bonds under prolonged electrical stress and thermal cycling would be a critical determinant of its suitability and lifetime in an OLED device.

Interactive Data Table: Thermal Stability of Representative Spirobifluorene Derivatives

Compound Glass Transition Temp. (Tg) Decomposition Temp. (Td) Application Context
3,3′,6,6′-tetra(N,N-ditolylamino)-9,9′-spirobifluorene >145 °C Up to 506 °C Hole-Transporting Material for OLEDs. nih.govresearchgate.net
1,4-diaryl Spirobifluorenes (various) 78 - 100 °C 304 - 394 °C Host Materials for OLEDs. nih.gov
Fluorinated 9,9′-spirobifluorene derivatives (various) N/A High thermal stability noted Host Materials for OLEDs. researchgate.net
Phenothiazine-SBF derivative N/A 313.8 °C TADF Emitter. unimi.it

Potential for Microbial Degradation Pathways of Fluorene-Based Compounds

The microbial degradation of polycyclic aromatic hydrocarbons (PAHs) is a key process for their removal from contaminated environments. pjoes.comnih.gov The potential for microorganisms to break down 2,2',7-Tribromo-9,9'-spirobi[fluorene] can be inferred from studies on its parent compound, fluorene.

Bacteria capable of degrading fluorene typically employ one of several metabolic pathways, often initiated by oxygenase enzymes. nih.govontosight.ainih.gov A well-documented pathway begins with the oxidation of the C-9 carbon bridge by a monooxygenase to produce 9-fluorenol. nih.govresearchgate.netresearchgate.net This is followed by dehydrogenation to 9-fluorenone. nih.govresearchgate.net Subsequent enzymatic attacks, often by dioxygenases, cleave one of the aromatic rings, leading to a series of intermediates such as phthalic acid, which can then be funneled into central metabolic cycles like the tricarboxylic acid cycle. nih.govontosight.airesearchgate.net

The presence of three bromine atoms on the aromatic rings of 2,2',7-Tribromo-9,9'-spirobi[fluorene] is expected to significantly hinder this process. Halogenated organic compounds are generally more persistent and resistant to microbial attack than their non-halogenated counterparts. nih.govnih.govnih.gov The bulky, electron-withdrawing bromine atoms can sterically hinder the approach of microbial enzymes and reduce the electronic susceptibility of the aromatic rings to the initial oxidative attack.

While some specialized microorganisms have evolved enzymatic machinery to dehalogenate aromatic compounds as an initial step in their degradation, this process is often slow. nih.gov Effective degradation of a complex, halogenated molecule like 2,2',7-Tribromo-9,9'-spirobi[fluorene] would likely require the synergistic action of a microbial consortium, where different species carry out different steps of the degradation sequence, including the initial, challenging dehalogenation steps. mdpi.com Studies on other brominated flame retardants have shown that biodegradation is possible under aerobic conditions by specific bacterial consortia, but it often requires an additional carbon source to support microbial growth (cometabolism). mdpi.comnih.gov Therefore, 2,2',7-Tribromo-9,9'-spirobi[fluorene] is predicted to be significantly more recalcitrant to microbial degradation than unsubstituted spirobifluorene.

Interactive Data Table: Microorganisms Involved in Fluorene and Aromatic Compound Degradation

Microorganism Compound(s) Degraded Key Enzyme/Pathway
Pseudomonas sp. strain SMT-1 Fluorene Fluorene mono-oxygenase, initiated at C-9 position. nih.gov
Arthrobacter sp. strain F101 Fluorene Dioxygenation at 1,2 and 3,4 positions; Monooxygenation at C-9. researchgate.netnih.gov
Pseudomonas sp. strain F274 Fluorene Oxygenation at C-9 to 9-fluorenol, then 9-fluorenone, leading to phthalic acid. researchgate.net
Various Bacteria (Bacillus spp., Acinetobacter) Polycyclic Aromatic Hydrocarbons (PAHs) Diverse hydrocarbon metabolic pathways. frontiersin.org
Groundwater Consortium Tribromoneopentylalcohol (TBNPA) Aerobic degradation, likely via monooxygenase. nih.gov

Conclusions and Future Research Directions

Summary of Key Research Findings on 2,2',7-Tribromo-9,9'-spirobi[fluorene]

Research into 2,2',7-Tribromo-9,9'-spirobi[fluorene] has primarily focused on its utility as a synthetic intermediate for creating more complex organic semiconducting materials. The presence of three bromine atoms provides multiple reactive sites for cross-coupling reactions, allowing for the attachment of various functional groups to tailor the molecule's electronic properties.

Key findings from the study of brominated spirobifluorenes indicate that the number and position of bromine atoms significantly influence the material's characteristics. For instance, the spiro-center in 9,9'-spirobifluorene derivatives helps in maintaining a high triplet energy and glass transition temperature, contributing to the operational stability of devices. ossila.com The non-coplanar structure afforded by the spiro linkage effectively disrupts conjugation across the two fluorene (B118485) moieties, which can be strategically utilized in material design. ossila.com

While specific data for the tribromo- derivative is limited in publicly available research, the properties of its di- and tetra-brominated counterparts offer valuable insights. For example, 2,7-dibromo-9,9'-spirobifluorene (B70725) is a known precursor for synthesizing hole and electron transport materials for Organic Light Emitting Diodes (OLEDs) and perovskite solar cells. ossila.com Similarly, 2,2',7,7'-tetrabromo-9,9'-spirobifluorene (B142893) serves as a foundational material for blue-emitting materials in electroluminescent devices and can be polymerized to create materials with high thermal stability. sigmaaldrich.comossila.com It is therefore inferred that 2,2',7-Tribromo-9,9'-spirobi[fluorene] would exhibit a blend of these characteristics, making it a highly adaptable precursor for a wide array of organic electronic materials.

Table 1: Properties of Brominated Spirobifluorene Derivatives

CompoundCAS NumberMolecular FormulaKey FeaturesPotential Applications
2,7-Dibromo-9,9'-spirobifluorene171408-84-7C₂₅H₁₄Br₂High triplet energy, high glass transition temperature, good morphological stability. ossila.comIntermediate for hole and electron transport materials in OLEDs and perovskite solar cells. ossila.com
2,2',7-Tribromo-9,9'-spirobi[fluorene] Not readily availableC₂₅H₁₃Br₃Versatile synthetic intermediate with multiple reactive sites.Precursor for customized organic semiconductors for OLEDs, OFETs, and solar cells.
2,2',7,7'-Tetrabromo-9,9'-spirobifluorene128055-74-3C₂₅H₁₂Br₄Excellent thermal and chemical stability, precursor for blue-emitting materials. sigmaaldrich.comossila.comBlue-emitting materials in OLEDs, thermally stable polymers. sigmaaldrich.comossila.com

Unexplored Areas and Emerging Trends in Brominated Spirobifluorene Research

The field of brominated spirobifluorene research is continually evolving, with several unexplored areas and emerging trends promising to unlock new functionalities and applications.

One significant trend is the development of multi-resonant thermally activated delayed fluorescence (MR-TADF) materials. researchgate.net The strategic placement of spirobifluorene units on MR-TADF cores is being investigated to enhance the performance of OLEDs by achieving narrowband emission and reducing efficiency roll-off. researchgate.net The use of 2,2',7-Tribromo-9,9'-spirobi[fluorene] as a building block in this context could allow for precise tuning of the electronic coupling and spatial arrangement of donor and acceptor moieties, which is critical for efficient TADF.

Another area of growing interest is the application of spirobifluorene derivatives in photocatalysis. Polymers of intrinsic microporosity derived from spirobifluorene have shown potential for hydrogen production from water. dntb.gov.ua The tribromo- derivative could be functionalized to create novel photocatalytic systems with enhanced light absorption and charge separation efficiencies.

Furthermore, the impact of global regulations on brominated compounds, particularly in the context of flame retardants, is steering research towards novel, environmentally benign brominated molecules. researchgate.netnih.govbirmingham.ac.uk While the use of 2,2',7-Tribromo-9,9'-spirobi[fluorene] is primarily in the realm of high-performance electronics and not as a bulk flame retardant, the broader environmental considerations are likely to influence the design of next-generation materials, favoring those with high efficiency and long operational lifetimes to minimize waste.

Potential for Novel Device Architectures and Material Combinations

The unique three-dimensional structure of 2,2',7-Tribromo-9,9'-spirobi[fluorene] makes it an excellent candidate for integration into novel device architectures. Its non-planar nature can be exploited to create charge-transporting layers with isotropic properties, which is advantageous for simplifying device fabrication and improving performance.

In the realm of organic photovoltaics, spirobifluorene-based materials have been utilized as hole-transporting materials (HTMs). acs.org The design of new HTMs based on the tribromo-spirobifluorene core could lead to improved power conversion efficiencies and long-term stability in perovskite and organic solar cells. acs.org The ability to functionalize the three bromine positions allows for the creation of asymmetric molecules, which could lead to materials with unique self-assembly properties and optimized interfacial energetics.

For OLEDs, the focus is on developing new host materials for phosphorescent and TADF emitters. dntb.gov.ua A tribromo-spirobifluorene core could be functionalized with both electron-donating and electron-accepting groups to create ambipolar host materials, which can lead to more balanced charge injection and transport, and consequently, higher device efficiencies. The spiro-configuration is also beneficial for creating materials for dye-sensitized solar cells, where the specific geometry can enhance dye adherence to the TiO₂ surface. acs.org

Broader Impact of Spirobifluorene Research on Organic Materials Science

The study of spirobifluorene compounds has had a profound impact on the broader field of organic materials science. These molecules have provided a versatile platform for understanding fundamental structure-property relationships in organic semiconductors. The insights gained from spirobifluorene research have guided the design of a wide range of materials with tailored optical and electronic properties. acs.org

Spirobifluorene-based materials have been instrumental in advancing the performance of various organic electronic devices, including OLEDs, organic field-effect transistors (OFETs), and solar cells. acs.orgresearchgate.net Their high thermal stability and ability to form stable amorphous films have addressed some of the key challenges related to the long-term operational stability of organic devices. researchgate.net

Moreover, the synthetic strategies developed for functionalizing the spirobifluorene core have enriched the toolbox of organic chemists. The ability to precisely control the molecular architecture through reactions at the bromine sites has enabled the creation of complex, multifunctional materials that would be difficult to synthesize using other methods. This has pushed the boundaries of what is possible in molecular engineering and has paved the way for the development of next-generation organic electronic materials with unprecedented performance.

Q & A

Q. What are the optimal synthetic routes for 2,2',7-Tribromo-9,9'-spirobi[fluorene], and how can reaction yields be improved?

The synthesis typically involves sequential halogenation of the spirobi[fluorene] core. A validated route (Scheme 1 in ) starts with acylation using palladium acetate and sodium acetate, achieving an 82% yield for intermediate 9,9’-spirobi[fluorene]-2,2’-diylbis((2-iodophenyl)methadone). Key factors for yield optimization include:

  • Catalyst selection (e.g., Pd(OAc)₂ for cyclization).
  • Temperature control during Knoevenagel condensation (e.g., using TiCl₄ and malononitrile for >99% yield of dicyanovinylene-functionalized derivatives).
  • Purification via column chromatography or recrystallization to isolate high-purity (>98%) products .

Q. How should researchers characterize the structural and thermal properties of 2,2',7-Tribromo-9,9'-spirobi[fluorene] derivatives?

A multi-technique approach is recommended:

  • Structural confirmation : Use FD-Mass, HRMS, and ¹H/¹³C NMR for molecular weight and functional group analysis. Single-crystal X-ray diffraction resolves 3D configurations (e.g., confirming spiro-conjugation angles) .
  • Thermal stability : Thermogravimetric analysis (TGA) shows 5% weight loss at 423–460°C, indicating suitability for high-temperature applications .

Q. What methodologies assess the electrochemical properties of halogenated spirobi[fluorene] derivatives?

Cyclic voltammetry (CV) in dichloromethane with 0.1 M nBu₄NPF₆ as the electrolyte reveals reversible reduction waves. For example:

  • 2O-spiro : E₁/₂ = -1.29 V (LUMO = -3.09 eV).
  • 4CN-spiro : E₁/₂ = -0.72 V (LUMO = -3.63 eV), ideal for exciton dissociation in optoelectronics .

Advanced Research Questions

Q. How can 2,2',7-Tribromo-9,9'-spirobi[fluorene] be functionalized to enhance electron-withdrawing properties for organic photovoltaics (OPVs)?

Dicyanovinylation via Knoevenagel condensation lowers LUMO levels (-3.63 eV), improving charge transport. Strategies include:

  • Substituting bromine with cyano groups to increase electron affinity.
  • Optimizing solid-state packing via π-π interactions (absorption red-shift from 2.56 eV to 2.08 eV in thin films) .

Q. What experimental designs are effective for constructing porous hydrogen-bonded networks using spirobi[fluorene] derivatives?

Grafting hydrogen-bonding sites (e.g., hydroxyl or acetamido groups) at the 2,2',7,7'-positions creates 3D frameworks. For example:

  • 3,3',6,6'-Tetrahydroxy-spirobi[fluorene] : Achieves 43% porosity, suitable for gas storage.
  • 2,2',7,7'-Tetrasubstituted triaminotriazines : Reach 75% porosity, the highest reported for small-molecule networks .

Q. How does the spirobi[fluorene] core improve the performance of metal-organic frameworks (MOFs)?

The rigid spiro-core in ligands like 4,4′,4′′,4′′′-(9,9′-spirobi[fluorene]-2,2′,7,7′-tetrayl)tetrabenzoic acid enables:

  • High specific surface area (e.g., 1,200 m²/g for Cu₂L(H₂O)₂·(EtOH)₄).
  • Open metal sites for H₂ uptake (1.2 wt% at 77 K) .

Q. What strategies optimize triplet energy levels in spirobi[fluorene]-based host materials for OLEDs?

Functionalizing the 4-position with electron-rich groups (e.g., carbazole or trimethoxyphenyl) raises triplet energy (e.g., 2.8–3.0 eV). Miyaura-Suzuki coupling with boronic esters achieves >75% yields for gram-scale synthesis .

Q. How can Hirshfeld surface analysis resolve crystal packing discrepancies in fluorene derivatives?

Apply Hirshfeld surface plots to quantify intermolecular interactions (e.g., C–H···O hydrogen bonds in 9,9-diethyl-fluorene-2,4,7-tricarbaldehyde). Two-dimensional fingerprint plots differentiate H-bonding (sharp spikes) from van der Waals contacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.